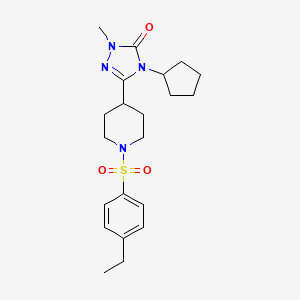![molecular formula C15H15N3O4S B11114728 N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114728.png)
N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms. The compound also features a sulfonamide group, which is known for its diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves a multi-step process. One common method includes the reaction of 2-aminobenzoxazole with 4-methoxyphenethylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, leading to changes in their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide
- N-[2-(4-methoxyphenyl)ethyl]-methanesulfonamide
- N-[2-(4-methoxyphenyl)ethyl]hydrazinecarboxamide
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both the benzoxadiazole and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The benzoxadiazole ring provides fluorescence properties, while the sulfonamide group offers potential therapeutic benefits.
Properties
Molecular Formula |
C15H15N3O4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H15N3O4S/c1-21-12-7-5-11(6-8-12)9-10-16-23(19,20)14-4-2-3-13-15(14)18-22-17-13/h2-8,16H,9-10H2,1H3 |
InChI Key |
NLOHNOHSRXUBMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl [1-(3,5-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11114652.png)
![2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11114668.png)
![2-{[(3-{5-[(2-carboxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}benzoic acid](/img/structure/B11114676.png)
![5-({6-Tert-butyl-3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11114690.png)
![4-(decyloxy)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B11114697.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11114698.png)
![N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114700.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11114707.png)

methanone](/img/structure/B11114724.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11114732.png)
![2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11114739.png)
![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114755.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11114759.png)
